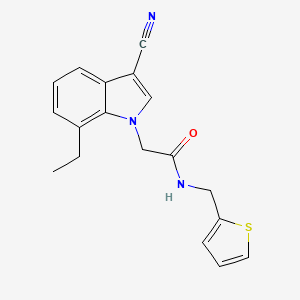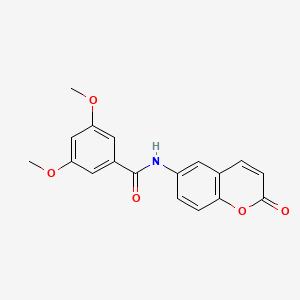
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide (CHN-1) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CHN-1 is a derivative of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide, and its chemical structure consists of a naphthalene ring, a nitrobenzene ring, and an amide group.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in tumor growth and immune evasion. Furthermore, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the expression of matrix metalloproteinases, enzymes that degrade extracellular matrix and contribute to cancer invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its broad spectrum of activity against various diseases. It has been found to have activity against cancer, viruses, and inflammation. Another advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. One direction is to improve its solubility and bioavailability by developing new formulations or delivery methods. Another direction is to study its activity in combination with other chemotherapeutic agents or immunotherapies. Furthermore, the mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide in humans.
Métodos De Síntesis
The synthesis of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide involves the condensation of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. The yield of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide can be improved by using a high boiling point solvent and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-13(16(21)15(9-11)20(23)24)17(22)19-14-7-3-5-10-4-1-2-6-12(10)14/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCOQNXMUYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)



![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
